![molecular formula C14H10N2OS B4256478 2-(1-benzothien-7-yl)isonicotinamide](/img/structure/B4256478.png)
2-(1-benzothien-7-yl)isonicotinamide
Overview
Description
2-(1-benzothien-7-yl)isonicotinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is a heterocyclic aromatic organic compound that consists of a benzothiophene ring and an isonicotinamide moiety. The unique structure of this compound makes it a promising candidate for use in various scientific applications.
Mechanism of Action
The mechanism of action of 2-(1-benzothien-7-yl)isonicotinamide is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins that are involved in the progression of various diseases. This compound has shown to have a high affinity for certain targets, which makes it a promising candidate for drug development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-benzothien-7-yl)isonicotinamide have been extensively studied in various in vitro and in vivo models. This compound has shown to have a significant effect on the growth and proliferation of cancer cells, as well as the regulation of glucose metabolism in diabetes. Additionally, this compound has shown to have anti-inflammatory properties that make it a promising candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-(1-benzothien-7-yl)isonicotinamide in lab experiments is its high potency and specificity for certain targets. This compound has shown to have a low toxicity profile, which makes it a safe candidate for use in various in vitro and in vivo models. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the study of 2-(1-benzothien-7-yl)isonicotinamide, including its potential applications in drug development, cancer therapy, and diabetes treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Further research is also needed to optimize the synthesis method of this compound to produce high-quality material with minimal impurities.
In conclusion, 2-(1-benzothien-7-yl)isonicotinamide is a promising compound that has shown potential applications in various fields of scientific research. The unique structure of this compound makes it a promising candidate for drug development, cancer therapy, and diabetes treatment. Further research is needed to fully understand the mechanism of action of this compound and its potential applications.
Scientific Research Applications
2-(1-benzothien-7-yl)isonicotinamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the field of medicinal chemistry, where this compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation.
properties
IUPAC Name |
2-(1-benzothiophen-7-yl)pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c15-14(17)10-4-6-16-12(8-10)11-3-1-2-9-5-7-18-13(9)11/h1-8H,(H2,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQYQYPGPWEJGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=NC=CC(=C3)C(=O)N)SC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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